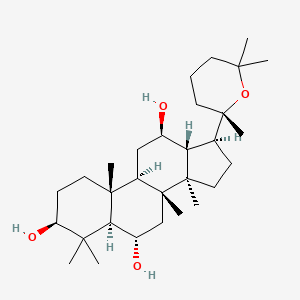
(20S)-Panaxatriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(20S)-Panaxatriol, also known as this compound, is a useful research compound. Its molecular formula is C30H52O4 and its molecular weight is 476.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Oncology Applications
Anti-Cancer Properties
(20S)-Panaxatriol exhibits notable anti-cancer effects through multiple mechanisms. Research indicates that it can disrupt key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and PI3K/AKT pathways. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, colorectal, and lung cancers. In a study involving A549 lung cancer cells, this compound was found to enhance apoptosis in a dose-dependent manner, demonstrating its potential as a chemotherapeutic agent .
Mechanisms of Action
The compound's ability to inhibit tumor growth is attributed to its interaction with multiple molecular targets. It has been shown to bind to proteins involved in cell signaling and proliferation, thereby modulating gene expression related to cancer cell survival .
Case Study: Colorectal Cancer
A specific study evaluated the effects of this compound on human colorectal cancer cells (SW480). The results indicated significant suppression of cell proliferation and induction of apoptosis, highlighting its efficacy as a therapeutic agent .
Immunological Applications
Immunomodulatory Effects
this compound has been investigated for its immunomodulatory properties. It enhances immune responses by increasing the activity of various immune cells. For example, one study demonstrated that this compound significantly improved cellular immune function in mice by enhancing spleen and thymus indices .
Anti-Inflammatory Mechanism
The compound also exhibits anti-inflammatory effects by inhibiting inflammasome activation in macrophages. Research has shown that it reduces interleukin-1β secretion in models of inflammation-induced conditions, suggesting its potential use in treating inflammatory disorders .
Neuroprotective Applications
CNS Activity
this compound has been recognized for its neuroprotective properties. It acts as an inducer of thioredoxin-1, which is crucial for protecting neurons from oxidative stress and apoptosis. Studies have demonstrated that low doses of this compound can stimulate neuronal growth while preventing damage from neurotoxic substances .
Hormetic Effects
The compound exhibits a biphasic dose-response effect, where low concentrations promote cell survival and growth while higher doses may inhibit these processes. This characteristic is particularly relevant for developing treatments for neurodegenerative diseases .
Summary of Applications
特性
分子式 |
C30H52O4 |
|---|---|
分子量 |
476.7 g/mol |
IUPAC名 |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24-,27+,28+,29+,30-/m0/s1 |
InChIキー |
QFJUYMMIBFBOJY-AQIAMZLMSA-N |
異性体SMILES |
C[C@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C |
正規SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C |
ピクトグラム |
Irritant |
同義語 |
panaxatriol panaxatriol, (3beta,6alpha,12beta)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















